

# Comparative Cytotoxicity Analysis of Hydrogels Crosslinked with Bis-propargyl-PEG5 and Alternative Chemistries

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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Biomaterial Biocompatibility

The choice of crosslinking agent is a critical determinant of the biocompatibility of hydrogel-based biomaterials for applications in tissue engineering and drug delivery. This guide provides a comparative analysis of the cytotoxicity of materials crosslinked with **Bis-propargyl-PEG5**, a polyethylene glycol (PEG)-based crosslinker utilizing click chemistry, against alternative crosslinking strategies. The data presented herein is intended to assist researchers in making informed decisions for their specific applications.

# **Quantitative Comparison of Cytotoxicity**

The following table summarizes quantitative data from various studies on the cytotoxicity of PEG-based hydrogels, with a focus on different crosslinking chemistries. This allows for an indirect comparison of the expected performance of **Bis-propargyl-PEG5**, which employs a copper-free click chemistry mechanism, against other systems.



Material/Crossl inker	Crosslinking Chemistry	Cell Type	Assay	Cell Viability/Outco me
PEG-alkyne + PEG-azide	Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	Bone Marrow Stromal Cells	Live/Dead	Higher cell viability than photo- crosslinked PEG- DMA hydrogels. [1]
Dibenzocyclooct yne (DBCO)- PEG + Azide- PEG	Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	Human Mesenchymal Stem Cells (HMSCs)	Live/Dead	>80% viability; cells were able to spread.[2]
DBCO-PEG + Azide-PEG with 100% RGDS peptide	Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	Human Mesenchymal Stem Cells (HMSCs)	Live/Dead	<40% live cells.
Bicyclo[6.1.0]non yne (BCN)-PEG + Azide-PEG	Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	Human Mesenchymal Stem Cells (HMSCs)	Live/Dead	>80% viability; cells were able to spread.[2]
Azide- and strained alkyne- functionalized PEGs	Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	3T3 Fibroblasts	Not specified	Precursor polymers demonstrated to be non-cytotoxic.
Gelatin-azide + DBCO- terminated photocleavable PEG	Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	Not specified	Live/Dead	No loss of cell viability observed across a wide range of crosslinker concentrations.



Maleic chitosan + PEG-diacrylate (PEGDA)	Photo- crosslinking	Bovine Aortic Endothelial Cells	MTT, Live/Dead	Relatively non- toxic at low dosages.
Hyaluronic Acid (HA)-furan + bismaleimide- PEG	Diels-Alder Click Chemistry	Not specified	Not specified	High cellular viability (>98%).

# **Experimental Protocols**

Detailed methodologies for common cytotoxicity assays are provided below to facilitate the replication and validation of these findings.

### **MTT Assay for Hydrogel Cytotoxicity**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

#### Materials:

- MTT solution (5 mg/mL in sterile PBS)
- Cell culture medium (serum-free for the assay incubation step)
- Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
- 96-well plates
- · Microplate reader

#### Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
- Hydrogel Exposure:



- Direct Contact: Gently place sterilized hydrogel samples directly on top of the cell monolayer.
- Extract Method: Prepare hydrogel extracts by incubating the hydrogel in cell culture medium for 24-72 hours. Remove the medium from the cells and replace it with the hydrogel extract.
- Incubation: Incubate the cells with the hydrogel or its extract for the desired time period (e.g., 24, 48, 72 hours).
- MTT Addition:
  - Remove the culture medium.
  - $\circ$  Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
  - Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization:
  - Carefully remove the MTT solution.
  - Add 150 μL of the solubilization solution to each well.
  - Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A
  reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Express cell viability as a percentage of the untreated control.

# **Live/Dead Staining for Cells in 3D Hydrogels**

This assay visually distinguishes between live and dead cells within a 3D hydrogel matrix using fluorescent dyes.

#### Materials:

Live/Dead Assay Kit (containing Calcein-AM and Ethidium homodimer-1)



- Phosphate-buffered saline (PBS)
- Fluorescence or confocal microscope

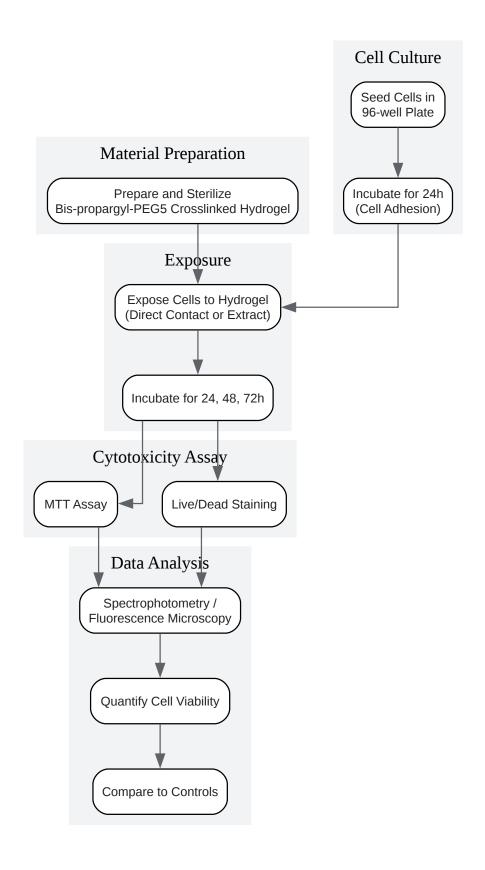
#### Protocol:

- Working Solution Preparation: Prepare a working solution of 2 μM Calcein-AM and 4 μM Ethidium homodimer-1 in sterile PBS. Protect the solution from light.
- Hydrogel Washing: Gently wash the cell-laden hydrogels twice with sterile PBS to remove any residual culture medium.
- Staining:
  - Add a sufficient volume of the Live/Dead working solution to completely cover the hydrogels.
  - Incubate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized depending on the hydrogel thickness and density.
- Washing: Remove the staining solution and wash the hydrogels three times with PBS to reduce background fluorescence.
- Imaging: Image the stained hydrogels immediately using a fluorescence or confocal microscope. Live cells will fluoresce green (Calcein-AM), and the nuclei of dead cells will fluoresce red (Ethidium homodimer-1).
- Quantification: Cell viability can be quantified by counting the number of live and dead cells from the acquired images.

# Visualizing Experimental Workflows and Cytotoxicity Mechanisms

The following diagrams, generated using Graphviz, illustrate key concepts in cytotoxicity testing of biomaterials.

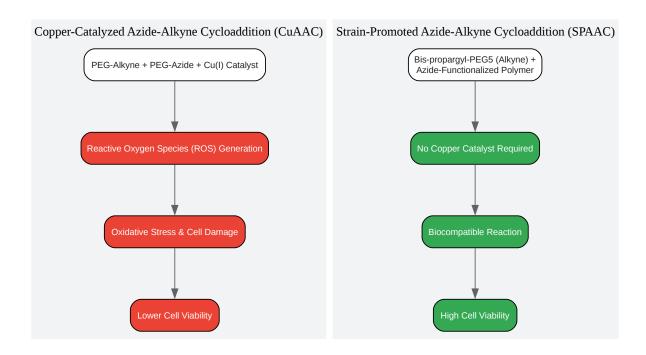




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Experimental workflow for in vitro cytotoxicity assessment.





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